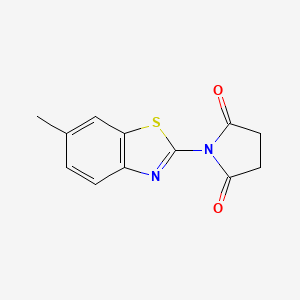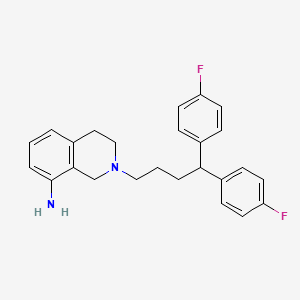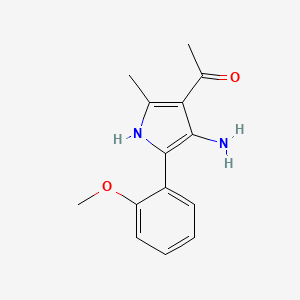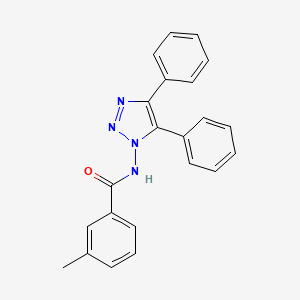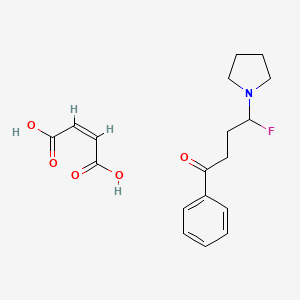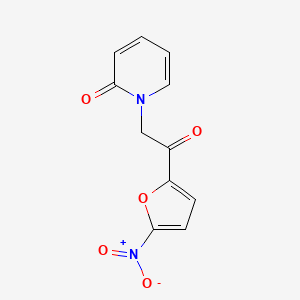![molecular formula C26H28Br4N2O2S2 B12887057 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties. This compound is part of the pyrrolo[3,4-c]pyrrole family, which is characterized by a fused ring system that includes nitrogen atoms. The presence of bromine atoms and thiophene rings in its structure makes it particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps. One common method includes the bromination of hexyl chains and thiophene rings, followed by the formation of the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination and coupling reactions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atoms can be replaced with oxygen-containing groups under oxidative conditions.
Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using common reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects involves its interaction with specific molecular targets. The bromine atoms and thiophene rings allow the compound to form strong bonds with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Compared to other similar compounds, 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of bromine atoms and thiophene rings. Similar compounds include:
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 2,5-Bis(5-bromothiophen-2-yl)thiophene
- 5-(5-Bromothiophen-2-yl)-1H-pyrazole
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C26H28Br4N2O2S2 |
|---|---|
Molecular Weight |
784.3 g/mol |
IUPAC Name |
2,5-bis(6-bromohexyl)-1,4-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H28Br4N2O2S2/c27-13-5-1-3-7-15-31-23(17-9-11-19(29)35-17)21-22(25(31)33)24(18-10-12-20(30)36-18)32(26(21)34)16-8-4-2-6-14-28/h9-12H,1-8,13-16H2 |
InChI Key |
SIWCJRHCWBXURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C3C(=C(N(C3=O)CCCCCCBr)C4=CC=C(S4)Br)C(=O)N2CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
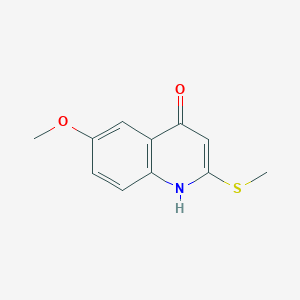

![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

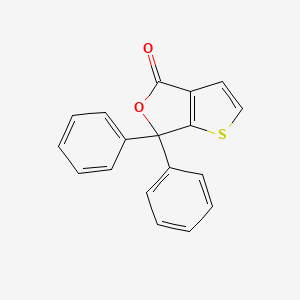
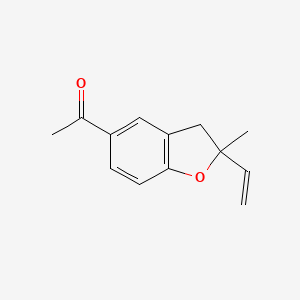
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
